molecular formula C7H4FNO2 B13664801 7-Fluorobenzo[c]isoxazol-3(1H)-one

7-Fluorobenzo[c]isoxazol-3(1H)-one

Katalognummer: B13664801
Molekulargewicht: 153.11 g/mol
InChI-Schlüssel: RQXCEJKJGATFPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluorobenzo[c]isoxazol-3(1H)-one is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a fluorine atom in the benzene ring further enhances its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Fluorobenzo[c]isoxazol-3(1H)-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluorobenzo[d]isoxazol-3-amine
  • 6-Fluorobenzo[d]thiazole amides
  • Phenothiazine-sulfonamide based isoxazole derivatives

Uniqueness

7-Fluorobenzo[c]isoxazol-3(1H)-one stands out due to its unique fluorine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates .

Eigenschaften

Molekularformel

C7H4FNO2

Molekulargewicht

153.11 g/mol

IUPAC-Name

7-fluoro-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4FNO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H

InChI-Schlüssel

RQXCEJKJGATFPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)NOC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.